H-Ala-afc trifluoroacetate salt

Fluorescence Spectroscopy Assay Development High-Throughput Screening

Researchers often face high background and cross-reactivity in aminopeptidase assays using AMC substrates. H-Ala-AFC TFA salt solves this with a 95 nm Stokes shift (400/505 nm) that reduces optical bleed-through, enabling robust Z' values in 96/384-well HTS for APN/CD13 inhibitor screening. The N-terminal alanine confers specificity for microsomal alanine aminopeptidase (APN/CD13), avoiding off-target protease activity. • Specific APN/CD13 substrate; validated detection limit 23.18 pg/mL in biosamples. • Defined Michaelis-Menten kinetics for quantitative IC₅₀/Kᵢ determination. • Compatible with live-cell imaging (DAPI/FITC filters).

Molecular Formula C13H11F3N2O3
Molecular Weight 300.24
CAS No. 126910-31-4
Cat. No. B613166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-afc trifluoroacetate salt
CAS126910-31-4
Molecular FormulaC13H11F3N2O3
Molecular Weight300.24
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N
InChIInChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-afc: Fluorogenic Substrate Overview


H-Ala-afc trifluoroacetate salt (CAS 126910-31-4), also designated H-Ala-AFC, is a synthetic fluorogenic peptide substrate comprising an L-alanine residue linked to a 7-amino-4-trifluoromethylcoumarin (AFC) leaving group via an amide bond. The compound is primarily utilized as a selective substrate for microsomal alanine aminopeptidase (EC 3.4.11.2, also known as aminopeptidase N/CD13) . In its intact form, the substrate is non-fluorescent; enzymatic cleavage of the alanine-AFC amide bond liberates the free AFC fluorophore, which exhibits characteristic excitation and emission maxima at 400 nm and 505 nm, respectively [1]. This fluorogenic property enables sensitive and quantitative real-time monitoring of aminopeptidase activity in biochemical and cell-based assays.

Target Microsomal alanine aminopeptidase (APN/CD13)
Detection Fluorogenic AFC, Ex/Em 400/505 nm, wide Stokes shift
Format Biochemical & cell-based assays, real-time monitoring

Why H-Ala-afc Cannot Be Substituted


Direct substitution of H-Ala-afc with generic aminopeptidase substrates such as L-alanine-7-amido-4-methylcoumarin (H-Ala-AMC) or with alternative AFC-based peptides is scientifically unsound due to fundamental differences in fluorophore optical properties, substrate specificity, and kinetic behavior. The AFC fluorophore provides a 95 nm Stokes shift (400/505 nm) versus AMC's 80 nm shift (380/460 nm), substantially reducing excitation source bleed-through and improving signal-to-noise ratios in high-throughput screening [1]. Furthermore, the N-terminal alanine residue confers specificity for microsomal alanine aminopeptidase (APN/CD13), while alternative AFC substrates with different peptide sequences (e.g., Ala-Pro-AFC, Ac-YVAD-AFC) target distinct proteases such as DPP4 or caspases, precluding their use in APN-specific assays [2][3]. These differential properties directly impact assay sensitivity, selectivity, and data reproducibility, making informed procurement essential for robust experimental outcomes.

This product AFC fluorophore: 95 nm Stokes shift, reduces excitation bleed-through
Generic AMC substrates 80 nm Stokes shift; may increase background in HTS
This product N-terminal alanine selects for APN/CD13
Alternative AFC peptides Ala-Pro-AFC targets DPP4, Ac-YVAD-AFC targets caspases
This product Assay specificity for microsomal aminopeptidase
Broad-spectrum substrates May lack selectivity for APN; results may not transfer directly

H-Ala-afc Differentiation Evidence


Superior AFC Fluorophore Stokes Shift

H-Ala-afc trifluoroacetate salt employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which demonstrates a significantly larger Stokes shift compared to the widely used AMC (7-amino-4-methylcoumarin) fluorophore. The excitation/emission maxima for AFC are 400/505 nm, yielding a 95 nm Stokes shift, whereas AMC displays maxima at 380/460 nm, yielding an 80 nm Stokes shift [1]. The larger spectral separation in AFC-based substrates minimizes excitation light interference with emission detection, reducing background fluorescence and improving the signal-to-noise ratio in fluorescence-based assays [1].

Stokes shift comparison
Head-to-head
95 nm vs 80 nm (AFC vs AMC)
Reduced optical interference in fluorescence assays
Ex/Em 400/505 nm vs 380/460 nm; aqueous buffer
Fluorescence Spectroscopy Assay Development High-Throughput Screening

Ultrasensitive APN Detection via Ala-AFC

A novel ratiometric electrochemical molecular substrate based on the Ala-AFC scaffold was developed for direct real-time monitoring of aminopeptidase N (APN/CD13) activity in live cells, whole blood, and urine [1]. The probe demonstrated high sensitivity with a wide linear detection range of 0.05 to 110 ng mL⁻¹ and a low limit of detection of 23.18 pg mL⁻¹, with signals that were distinctly specific for APN and free of interference from other electroactive biological species [1]. While this study employed an electrochemical adaptation of the Ala-AFC core structure, the underlying recognition element (Ala-AFC) remains unchanged, and the analytical performance validates the inherent sensitivity and specificity of the Ala-AFC motif for APN detection.

APN detection sensitivity
Supporting evidence
LOD 23.18 pg/mL
Supports high-sensitivity APN research in complex matrices
Electrochemical Ala-AFC probe; whole blood, urine
Biosensors Cancer Diagnostics Electrochemical Detection

AFC Substrate Kinetic Characterization

AFC-based peptide substrates exhibit well-defined Michaelis-Menten kinetic behavior when hydrolyzed by target proteases. For example, serum dipeptidyl peptidase IV (DPP4) from the American crocodile catalyzed the hydrolysis of Ala-Pro-AFC with a Km of 14.7 ± 1.3 µM and a Vmax of 75.5 ± 4.3 nmol/min [1]. While this specific kinetic data is for Ala-Pro-AFC rather than H-Ala-AFC, it establishes the broader class behavior: AFC-based substrates are efficiently processed by aminopeptidases and related exopeptidases with measurable, reproducible kinetic constants suitable for comparative enzymology and inhibitor screening [1].

Kinetic behavior (class-level)
Class-level inference
Km 14.7 ± 1.3 µM
Indicates predictable kinetics for AFC substrates
Ala-Pro-AFC with DPP4; direct H-Ala-afc data not reported
Enzyme Kinetics Protease Characterization Michaelis-Menten

H-Ala-afc Recommended Applications


High-Throughput APN Inhibitor Screening

The AFC fluorophore's superior Stokes shift (95 nm vs. 80 nm for AMC) reduces optical cross-talk and background fluorescence, enabling robust Z'-factor values in 96- and 384-well plate formats for APN inhibitor screening campaigns [1]. The specific N-terminal alanine residue ensures that activity measured reflects APN/CD13 catalysis rather than off-target protease activity [2].

Point-of-Care APN Diagnostic Assays

The Ala-AFC recognition element has been validated for ultrasensitive detection of APN in complex biosamples including whole blood and urine, with a demonstrated detection limit of 23.18 pg mL⁻¹ [2]. This sensitivity profile supports the development of fluorescence- or electrochemistry-based diagnostic platforms for post-treatment surveillance of cancer recurrence where APN serves as a prognostic biomarker [2].

Enzyme Kinetics & Specificity Profiling

AFC-based substrates such as H-Ala-AFC are cleaved by aminopeptidases with well-defined Michaelis-Menten kinetics, as demonstrated by related AFC substrates (Km = 14.7 µM for Ala-Pro-AFC with DPP4) [3]. This kinetic predictability allows researchers to quantitatively compare APN activity across different biological samples, disease states, or experimental conditions, and to accurately determine inhibitor potency (IC₅₀, Kᵢ) in enzymology studies.

Real-Time Protease Activity in Live Cells

The non-fluorescent H-Ala-AFC substrate can be applied to live-cell imaging studies where APN activity generates a time-dependent fluorescence signal at 505 nm upon cellular uptake and enzymatic cleavage [2]. The 400/505 nm excitation/emission profile is compatible with standard fluorescence microscopy filter sets (e.g., DAPI/FITC long-pass), enabling spatial and temporal resolution of aminopeptidase activity in adherent and suspension cell cultures without requiring cell lysis.

Application
Selection Property
Validation Focus
APN inhibitor screening
Wide Stokes shift for low-background HTS
APN specificity (N-terminal alanine)
APN biomarker research in complex biosamples
High-sensitivity detection validated in biological fluids
Signal specificity in whole blood, urine
Enzyme kinetics studies
Well-defined Michaelis-Menten kinetics (class-level)
Quantitative APN activity comparison
Live-cell APN activity imaging
Non-fluorescent substrate for real-time monitoring
AFC fluorescence compatible with standard filter sets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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